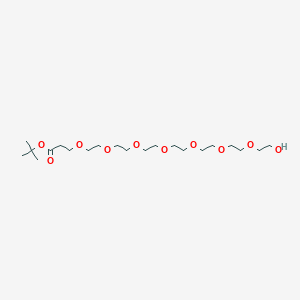
JTE-151
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
JTE-151 is a novel RORγ inverse agonist.
科学的研究の応用
JTE-151 in ROR Nuclear Receptors Research
JTE-151, initially mentioned in a study about ROR nuclear receptors, has been subject to correction and is now referred to as a "JTE compound" in related literature. This compound was involved in a patent by Japan Tobacco, which included a series of isoxazole or triazole-based compounds as RORγ inverse agonists. These compounds exhibited EC50 values less than 3.0 μmol/L in a GAL4-driven luciferase reporter assay. JTE-151 was specifically mentioned in a phase I clinical trial as a RORγ inverse agonist (Chen et al., 1878); (Rönmark et al., 2019).
JTE and Pseudo-JTE in Molecular and Solid State Studies
A comprehensive study presented the Jahn-Teller effect (JTE) and pseudo-JTE (PJTE) as general tools in studying physical and chemical phenomena related to the structural properties of polyatomic systems. It highlighted the widespread occurrence of JTE and PJTE beyond specific (rare) systems, revealing their role in various applications, including intermediate states in chemical and photochemical reactions, manipulation of structural properties targeting JTE and PJTE, and materials science applications (Bersuker, 2020).
JTE in High-Voltage Device Technology
Multiple studies have focused on the junction termination extension (JTE) technique in high-voltage device technology. These include detailed investigations and optimizations of JTE structures for different semiconductor materials, offering insights into the design and performance of high-voltage devices. These studies explore various aspects, such as breakdown voltage optimization, area consumption, and surface field management in SiC and other semiconductor materials (Tantraporn & Temple, 1987); (Sheridan, Niu, & Cressler, 2001).
特性
製品名 |
JTE-151 |
|---|---|
分子式 |
C26H30ClN3O5 |
分子量 |
499.992 |
IUPAC名 |
(S)-6-((2-Chloro-4-methylphenyl)amino)-4-(4'-cyclopropyl-5-isobutyl-[3,5'-biisoxazol]-3'-yl)-6-oxohexanoic acid |
InChI |
InChI=1S/C26H30ClN3O5/c1-14(2)10-18-13-21(29-34-18)26-24(16-5-6-16)25(30-35-26)17(7-9-23(32)33)12-22(31)28-20-8-4-15(3)11-19(20)27/h4,8,11,13-14,16-17H,5-7,9-10,12H2,1-3H3,(H,28,31)(H,32,33)/t17-/m0/s1 |
InChIキー |
PNYLCKXRNBEDMB-KRWDZBQOSA-N |
SMILES |
O=C(O)CC[C@H](C1=NOC(C2=NOC(CC(C)C)=C2)=C1C3CC3)CC(NC4=CC=C(C)C=C4Cl)=O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
JTE-151; JTE 151; JTE151 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(S,E)-N-(4-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-4-oxobut-2-en-1-yl)-3-(5,5-difluoro-7,9-dimethyl-5H-5l4,6l4-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-3-yl)propanamide](/img/structure/B1192903.png)
![{[(3aR,4R,6R,6aR)-2-benzyl-6-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]methoxy}({[({[(2S,3R,4S,5S)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}oxy)phosphinic acid](/img/structure/B1192909.png)